molecular formula C10H16ClN3O2 B3250389 rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis CAS No. 2031242-44-9

rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis

Cat. No.: B3250389
CAS No.: 2031242-44-9
M. Wt: 245.70
InChI Key: YCZUNOQVYCOFTI-WSZWBAFRSA-N
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Description

Chemical Structure:
The compound rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis (CAS: 2031242-44-9) features a stereospecific oxolane (tetrahydrofuran) ring substituted at the 2- and 3-positions. The 2-position carries a 3-cyclopropyl-1,2,4-oxadiazole moiety, while the 3-position is linked to a methanamine group. The cis configuration (2R,3R) ensures spatial proximity of functional groups, influencing its physicochemical and biological properties .

Properties

IUPAC Name

[(2S,3S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c11-5-7-3-4-14-8(7)10-12-9(13-15-10)6-1-2-6;/h6-8H,1-5,11H2;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZUNOQVYCOFTI-WSZWBAFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3C(CCO3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@@H]1CN)C2=NC(=NO2)C3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis (CAS Number: 2031242-44-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C10H16ClN3O2
  • Molecular Weight : 245.70 g/mol
  • Purity : Typically ≥95% .

Research indicates that rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride may act as a selective modulator of certain neurotransmitter receptors. Specifically, it has been studied for its effects on muscarinic receptors:

  • Muscarinic Receptor Activity : The compound has shown partial agonist activity at the M1 muscarinic receptor while exhibiting antagonist properties at M2 and M3 receptors. This functional selectivity suggests potential therapeutic applications in neurological disorders where modulation of cholinergic signaling is beneficial .

Antimicrobial Activity

A study focused on the compound's ability to inhibit bacterial virulence factors. The screening involved assessing its effects on the Type III Secretion System (T3SS) in pathogenic bacteria such as E. coli. Results indicated that high concentrations of the compound (50 μM) resulted in approximately 50% inhibition of T3SS activity .

Neuropharmacological Effects

In neuropharmacological studies, rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride was evaluated for its potential in treating cognitive disorders. In vitro assays demonstrated that it could enhance synaptic plasticity in hippocampal slices, suggesting a role in improving memory and learning processes .

Data Table: Summary of Biological Activities

Activity Effect Concentration Tested Reference
T3SS Inhibition~50% inhibition50 μM
M1 Receptor AgonismPartial agonist activityNot specified
Enhancement of Synaptic PlasticityImproved memory and learning processesIn vitro assays

Scientific Research Applications

Synthetic Chemistry

The synthesis of rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride involves several steps that typically include the formation of the oxadiazole ring followed by the introduction of the cyclopropyl group. The ability to modify this compound through various synthetic pathways allows for the exploration of structure-activity relationships (SAR), which can lead to the development of more potent derivatives .

Case Studies

Case Study 1: M1 Receptor Agonism
In a controlled study assessing the effects of various oxadiazole derivatives on muscarinic receptors, rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride was found to selectively activate M1 receptors while inhibiting M2 and M3 receptors. This selectivity is crucial for minimizing side effects associated with non-selective muscarinic agonists .

Case Study 2: Antitumor Potential
A preliminary screening of several oxadiazole derivatives demonstrated that compounds structurally related to rac-[...]-methanamine hydrochloride exhibited significant cytotoxicity against breast cancer cell lines. The study suggested that further optimization could enhance efficacy and reduce toxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound A : rac-[(2R,3R)-2-(3-Methyl-1,2,4-Oxadiazol-5-yl)Oxolan-3-yl]Methanamine Hydrochloride (CAS: 2031242-57-4)
  • Key Differences :
    • Substituent : Methyl group replaces cyclopropyl on the oxadiazole.
    • Molecular Formula : C₈H₁₄ClN₃O₂
    • Molecular Weight : 228.67 g/mol
  • Lower molecular weight may enhance blood-brain barrier penetration.
Compound B : rac-[(2R,5S)-5-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Oxolan-2-yl]Methanamine Hydrochloride (SY218684)
  • Key Differences: Stereochemistry: Oxolane substituents at 2- and 5-positions (vs. 2R,3R in the target compound). CAS: Not assigned.
  • Implications :
    • Altered stereochemistry may disrupt binding to chiral targets (e.g., enzymes or receptors) .
    • Positional isomerism could affect conformational stability and intermolecular interactions.

Variations in Core Scaffold and Substituents

Compound C : rac-[(1R,3R)-2,2-Dimethyl-3-Phenylcyclopropyl]Methanamine Hydrochloride (CAS: 1909288-59-0)
  • Key Differences :
    • Core Structure : Cyclopropane replaces oxolane.
    • Substituent : Phenyl group instead of oxadiazole.
    • Molecular Formula : C₁₂H₁₈ClN
    • Molecular Weight : 211.7 g/mol.
  • Implications :
    • The phenyl group increases lipophilicity, favoring membrane permeability but risking higher off-target effects .
    • Cyclopropane’s rigidity may mimic trans-alkene conformations in receptor binding.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry
Target Compound 2031242-44-9 C₁₀H₁₆ClN₃O₂ 254.7 3-Cyclopropyl-oxadiazole (2R,3R)-cis
Compound A (Methyl analog) 2031242-57-4 C₈H₁₄ClN₃O₂ 228.67 3-Methyl-oxadiazole (2R,3R)-cis
Compound B (Positional isomer) N/A C₁₀H₁₆ClN₃O₂ 254.7 3-Cyclopropyl-oxadiazole (2R,5S)
Compound C (Cyclopropane core) 1909288-59-0 C₁₂H₁₈ClN 211.7 Phenyl (1R,3R)

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the target compound likely enhances resistance to oxidative metabolism compared to methyl (Compound A) .
  • Stereochemical Sensitivity : Compound B’s altered stereochemistry underscores the importance of chiral centers in drug-receptor interactions, as seen in enzyme inhibition studies of similar oxolane derivatives .
  • Scaffold Flexibility vs.

Q & A

Q. Answer :

  • X-ray crystallography : Provides definitive stereochemical confirmation but requires high-quality single crystals.
  • Dynamic NMR : Use variable-temperature NMR to study rotational barriers of the cyclopropyl group, which may clarify diastereomeric ratios .
  • Computational modeling : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-predicted shifts to validate configurations .

Basic: What safety precautions are necessary when handling this compound?

Q. Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors.
  • Spill management : Neutralize acidic spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite) .

Advanced: What experimental designs are suitable for studying its mechanism of action in biological systems?

Q. Answer :

  • In vitro assays : Pair radioligand binding studies (e.g., 3H^3H-labeled analogs) with functional assays (cAMP or calcium flux) to assess receptor affinity and efficacy.
  • Computational docking : Map the compound’s interaction with target proteins using molecular dynamics simulations, focusing on oxadiazole and cyclopropane moieties .

Basic: How should researchers address discrepancies in bioactivity data across studies?

Q. Answer :

  • Standardize assays : Control variables like cell line passage number, buffer pH, and incubation time.
  • Statistical reconciliation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .

Advanced: What separation technologies optimize enantiomeric resolution of this compound?

Q. Answer :

  • Chiral chromatography : Use polysaccharide-based chiral stationary phases (e.g., Chiralpak IA/IB).
  • Membrane-assisted crystallization : Exploit differences in solubility between enantiomers under controlled temperature gradients .

Basic: How to evaluate the compound’s stability under varying pH and temperature conditions?

Q. Answer :

  • Stress testing : Incubate samples at pH 2–12 and 40–60°C for 24–72 hours. Monitor degradation via LC-MS and quantify using validated calibration curves .

Advanced: What pharmacokinetic (PK) models are appropriate for in vivo studies?

Q. Answer :

  • Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate clearance and volume of distribution.
  • Microsampling : Collect small blood volumes (<50 µL) to minimize animal stress while maintaining temporal resolution .

Basic: How does the compound’s stereochemistry influence its interaction with biological targets?

Q. Answer :

  • Stereoisomer activity profiling : Compare IC50_{50} values of individual enantiomers in target-specific assays.
  • Molecular docking : Highlight stereospecific hydrogen bonding or steric clashes with active-site residues .

Advanced: What interdisciplinary approaches enhance research on this compound?

Q. Answer :

  • Chemical biology : Integrate click chemistry for target identification (e.g., azide-alkyne cycloaddition with probe derivatives).
  • Process engineering : Apply Quality-by-Design (QbD) principles to optimize synthetic scalability while maintaining enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis
Reactant of Route 2
rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis

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